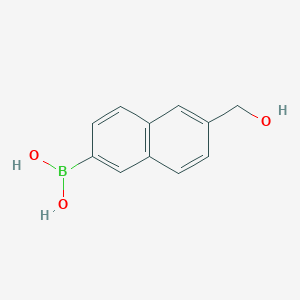

6-(Hydroxymethyl)naphthalene-2-boronic acid

Description

6-(Hydroxymethyl)naphthalene-2-boronic acid is a naphthalene-derived boronic acid with a hydroxymethyl (–CH2OH) substituent at the 6-position and a boronic acid (–B(OH)2) group at the 2-position. This compound is hypothesized to exhibit unique reactivity due to the hydroxymethyl group, which may enhance solubility in polar solvents or participate in hydrogen bonding. Its applications likely span organic synthesis, pharmaceutical intermediates, and materials science, particularly in OLEDs or catalysis, as seen in related boronic acids .

Properties

IUPAC Name |

[6-(hydroxymethyl)naphthalen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13-15H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRGXVPUGZYLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401221821 | |

| Record name | Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946843-21-5 | |

| Record name | Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946843-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401221821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)naphthalene-2-boronic acid typically involves the borylation of naphthalene derivatives. One common method is the hydroboration of 6-(Hydroxymethyl)naphthalene using borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes to facilitate the borylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(Hydroxymethyl)naphthalene-2-boronic acid .

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)naphthalene-2-boronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The boronic acid group can be reduced to form boranes.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Boranes.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Organic Chemistry

Suzuki-Miyaura Coupling

6-(Hydroxymethyl)naphthalene-2-boronic acid is primarily utilized in the Suzuki-Miyaura coupling reaction, which is a pivotal method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the hydroxymethyl group enhances its reactivity compared to other naphthalene boronic acids .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Compound Name | Reactivity | Yield (%) | Application Area |

|---|---|---|---|

| 6-(Hydroxymethyl)naphthalene-2-boronic acid | High | 85-95 | Drug synthesis |

| 2-Naphthylboronic acid | Moderate | 70-80 | Material science |

| 6-Methoxy-2-naphthaleneboronic acid | Low | 60-70 | Organic electronics |

Biological Applications

Drug Development

The compound's boronic acid moiety allows it to interact with biological targets, making it valuable in drug design. It has been investigated as a potential inhibitor for various enzymes, including tyrosine kinases and phosphoinositide kinases, which are implicated in cancer progression .

Case Study: Inhibition of Cancer Targets

A study demonstrated that derivatives of 6-(Hydroxymethyl)naphthalene-2-boronic acid effectively inhibited specific cancer-related kinases, showcasing its potential as a therapeutic agent.

Industrial Applications

Catalysis

In industrial settings, this compound serves as a catalyst in various chemical processes. Its ability to facilitate reactions under mild conditions makes it suitable for large-scale production of fine chemicals and materials .

Advanced Materials

The compound is also employed in the development of advanced materials due to its unique properties. For example, it can be utilized in creating sensors for detecting saccharides through dynamic covalent interactions with hydroxyl groups .

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)naphthalene-2-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and functional attributes of 6-(Hydroxymethyl)naphthalene-2-boronic acid with analogous compounds:

Reactivity and Stability

- Hydroxymethyl vs. Hydroxyl Groups : The hydroxymethyl group in 6-(Hydroxymethyl)naphthalene-2-boronic acid is less acidic than the hydroxyl group in 6-hydroxy-2-naphthaleneboronic acid, reducing its propensity for deprotonation. However, it may still participate in hydrogen bonding, improving solubility in aqueous-organic mixed solvents .

- Methoxy vs. In contrast, the hydroxymethyl group could introduce steric hindrance or secondary interactions .

- Benzyloxy vs. Hydroxymethyl : The benzyloxy group in 6-(Benzyloxy)-2-naphthylboronic acid provides steric bulk, which may reduce reactivity in cross-couplings but improve stability against oxidation compared to hydroxymethyl derivatives .

Research Findings and Data

Biological Activity

6-(Hydroxymethyl)naphthalene-2-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in the development of therapeutic agents. This article explores the biological activity of 6-(Hydroxymethyl)naphthalene-2-boronic acid, including its biochemical properties, mechanisms of action, and applications in research.

6-(Hydroxymethyl)naphthalene-2-boronic acid is characterized by its naphthalene structure with a hydroxymethyl group and a boronic acid moiety. Its chemical formula is CHBO, and it possesses unique reactivity due to the presence of the boron atom, which can form reversible covalent bonds with diols and other nucleophiles.

1. Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, studies have shown that various boronic compounds can inhibit cancer cell proliferation. In particular, derivatives similar to 6-(Hydroxymethyl)naphthalene-2-boronic acid have demonstrated cytotoxic effects against prostate cancer cells, reducing cell viability significantly while sparing healthy cells .

| Compound | Cell Viability (%) at 5 µM | Healthy Cell Viability (%) |

|---|---|---|

| B5 | 33 | 71 |

| B7 | 44 | 95 |

2. Antimicrobial Activity

Boronic acids, including this compound, have shown antimicrobial properties against various pathogens. In laboratory studies, it was found that these compounds could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm depending on the specific compound and concentration used .

3. Antioxidant Activity

The antioxidant potential of boronic acids has also been explored. Compounds similar to 6-(Hydroxymethyl)naphthalene-2-boronic acid were evaluated using several assays (e.g., DPPH and ABTS methods), demonstrating significant antioxidant activity comparable to standard antioxidants like α-tocopherol .

The biological activity of 6-(Hydroxymethyl)naphthalene-2-boronic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The boronic acid group can form covalent bonds with serine or cysteine residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can disrupt metabolic pathways essential for tumor growth .

- Binding Interactions : The compound's structure allows it to bind effectively to biomolecules such as proteins and nucleic acids, influencing cellular signaling pathways and gene expression .

1. Prostate Cancer Study

A study investigated the effects of several boronic acid derivatives on prostate cancer cells. The results indicated that compounds similar to 6-(Hydroxymethyl)naphthalene-2-boronic acid significantly reduced cell viability while maintaining the viability of healthy cells .

2. Antimicrobial Efficacy

In antimicrobial assays, various concentrations of boronic compounds were tested against multiple microorganisms. The findings revealed that certain derivatives exhibited strong inhibitory effects against both bacterial and fungal strains, showcasing their potential as therapeutic agents in infectious diseases .

Q & A

Q. Table 1. Comparison of Synthetic Methods

| Precursor | Catalyst System | Yield (%) | Purity Method |

|---|---|---|---|

| 2-Bromo derivative | Pd(dppf)Cl₂, KOAc | 78 | Column chromatography |

| 2-Iodo derivative | Pd(OAc)₂, SPhos | 85 | Recrystallization |

Which analytical techniques are most effective for characterizing 6-(Hydroxymethyl)naphthalene-2-boronic acid?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm, boronic acid proton at δ 7.2–8.1 ppm) .

- ¹¹B NMR : Verify boronic acid formation (δ 28–32 ppm for trigonal planar boron) .

- HPLC : Assess purity (>99% using C18 column, acetonitrile/water mobile phase) .

- X-ray Crystallography : Resolve steric effects from the hydroxymethyl group .

How does the hydroxymethyl group influence the compound’s reactivity in Suzuki-Miyaura couplings?

Answer:

Q. Table 2. Reactivity Comparison

| Substrate | Coupling Efficiency (%) | Optimal Base |

|---|---|---|

| Unsubstituted | 92 | K₂CO₃ |

| 6-Hydroxymethyl | 85 | Cs₂CO₃ |

What strategies resolve contradictions in reported catalytic efficiencies for this compound?

Answer:

Discrepancies may arise from:

- Moisture Sensitivity : Ensure anhydrous conditions via glovebox synthesis.

- Protecting Group Variability : Compare TBS-protected vs. free hydroxymethyl derivatives .

- pH-Dependent Boronate Formation : Use kinetic studies (¹¹B NMR) to quantify binding constants under physiological conditions .

How is this compound utilized in sensor development?

Answer:

The boronic acid group binds diols (e.g., glucose) via reversible ester formation. Applications include:

- Fluorescent Sensors : Attach to naphthalimide fluorophores; binding induces spectral shifts .

- Affinity Chromatography : Immobilize on resins to separate glycosylated biomolecules .

Key Parameter : Binding constant (Ka) for glucose: 1.8 × 10³ M⁻¹ at pH 7.4 .

What are the stability considerations for long-term storage?

Answer:

- Moisture Sensitivity : Store under argon at –20°C .

- Light Sensitivity : Use amber vials to prevent boronic acid oxidation.

- Decomposition Products : Monitor via TLC for naphthalene derivatives (Rf ~0.7 in hexane/ethyl acetate) .

What biological interactions warrant further study?

Answer:

- Diol-Rich Targets : Investigate binding to RNA (cis-diol motifs) using isothermal titration calorimetry (ITC) .

- Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) due to structural similarity to naphthalene derivatives .

How can computational modeling aid in predicting reactivity?

Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict Lewis acidity and steric parameters .

- Molecular Dynamics : Simulate diol-binding kinetics in aqueous environments.

What advanced applications exist in materials science?

Answer:

- Covalent Organic Frameworks (COFs) : Use as a building block for porous materials (surface area >500 m²/g) .

- Self-Healing Polymers : Leverage boronate ester dynamic bonds for stress dissipation.

How is regioselectivity ensured during functionalization?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.